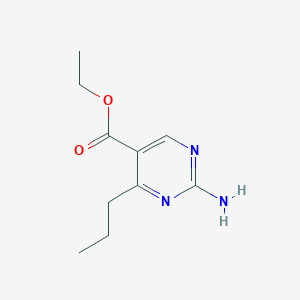

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate is an organic compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . This compound belongs to the class of pyrimidinecarboxylates, which are pyrimidines with a carboxyl group attached to the pyrimidine ring. It is primarily used in research and development within the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-propylpyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with propylamine, followed by cyclization with formamidine acetate. The reaction conditions generally include:

Condensation Reaction: Ethyl cyanoacetate is reacted with propylamine in the presence of a base such as sodium ethoxide to form the intermediate ethyl 2-cyano-4-propylpyrimidine-5-carboxylate.

Cyclization Reaction: The intermediate is then cyclized using formamidine acetate under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Synthesis of Organic Compounds

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate serves as a crucial building block in organic synthesis. It is utilized to create various derivatives that exhibit diverse biological activities, including antimicrobial and antitumor properties .

Research has indicated that this compound possesses notable biological activities:

- Antimicrobial Properties : Exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32μg/mL to 128μg/mL.

- Antitumor Effects : Investigated for its potential to inhibit tumor growth through various mechanisms, including enzyme inhibition .

Drug Development

This compound is being explored for its role in drug development, particularly in designing new therapeutic agents targeting specific diseases. Its interaction with biological targets such as enzymes and receptors can lead to novel treatments .

Agrochemical Applications

The compound is also examined for use in agrochemicals, where it may contribute to developing new pesticides or herbicides due to its biological activity against pests and pathogens .

Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group at position 2 | Antimicrobial, antitumor effects |

| Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | Methyl group at position 2 | Varies in potency |

| Ethyl 4-propylpyrimidine-5-carboxylic acid | Lacks ethyl ester; carboxylic acid | Potentially different pharmacological properties |

Case Studies on Antimicrobial Efficacy

-

Study on Bacterial Strains :

- Conducted on various bacterial strains including E. coli and Staphylococcus aureus.

- Results indicated effective inhibition of bacterial growth with MIC values as low as 32μg/mL.

-

Antitumor Activity Assessment :

- Evaluated in vitro against cancer cell lines.

- Showed promising results in reducing cell viability, indicating potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biological pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparaison Avec Des Composés Similaires

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Similar structure but with a hydroxyl group instead of a propyl group.

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a propyl group.

The uniqueness of this compound lies in its propyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate (CAS No. 127957-83-9) is a pyrimidine derivative with significant biological activity, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol. Its structure features a pyrimidine ring substituted with an ethyl ester group, an amino group at position 2, a propyl group at position 4, and a carboxylate functional group at position 5. This unique arrangement contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial enzyme systems, which disrupts metabolic processes essential for bacterial survival. For instance, studies have shown that derivatives of this compound can significantly inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promising antitumor properties. It has been evaluated in vitro against several cancer cell lines, demonstrating the ability to inhibit cell proliferation. For example, in studies involving breast cancer cell lines such as MDA-MB-231, this compound exhibited cytotoxic effects with an IC50 value indicating effective inhibition of tumor growth . The compound's mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor by binding to the active sites of target enzymes, thereby altering their catalytic activity. For instance, it has been suggested that this compound can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis and is often upregulated in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : Ethyl cyanoacetate is reacted with propylamine in the presence of a base (e.g., sodium ethoxide) to form an intermediate.

- Cyclization : The intermediate undergoes cyclization with formamidine acetate under reflux conditions to yield the final product.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-propylpyrimidine-5-carboxylic acid | Lacks ethyl ester; contains a carboxylic acid group | More polar due to carboxylic acid functionality |

| 2-Amino-4-methylpyrimidine-5-carboxylic acid | Methyl group instead of propyl | Potentially different biological activity profile |

| Ethyl 4-propylpyrimidine-5-carboxylic acid | Different substitution pattern on the pyrimidine | May exhibit distinct pharmacological properties |

These comparisons highlight how variations in structure can lead to differences in biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies

- In Vitro Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.

- Antitumor Screening : In another study focusing on various cancer cell lines (including HeLa and PC3), the compound demonstrated selective cytotoxicity with IC50 values ranging from 0.42 µM to 0.93 µM, suggesting potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-3-5-8-7(9(14)15-4-2)6-12-10(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDLUXLMZMKADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380583 | |

| Record name | Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127957-83-9 | |

| Record name | Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.